![molecular formula C20H19ClN4O3S B2377829 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1189956-85-1](/img/structure/B2377829.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride
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Overview
Description
“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride” is a chemical compound . It is related to the class of compounds known as 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines . These compounds are known to be selective beta3-adrenoceptor agonists .
Synthesis Analysis
The synthesis of related compounds involves the Bischler-Napieralski reaction, which has been employed as a novel approach to construct the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system .Molecular Structure Analysis
The intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring is crucial for beta3-AR activity . The X-ray crystal analysis of related compounds shows that 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and 6-chloronaphthalene respectively bound to S4 and S1 subsites .Chemical Reactions Analysis
The beta3-AR agonist activity of the 2-aminothiazole derivatives is abolished by N-acetylation or ring opening . This illustrates the importance of the intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring for beta3-AR activity .Scientific Research Applications
Anticoagulant and Factor Xa Inhibition
The compound has been investigated as an orally active factor Xa inhibitor. Factor Xa plays a crucial role in the coagulation cascade, and inhibiting it can prevent thrombosis and embolism. In vitro studies have demonstrated inhibitory activity against factor Xa, making it a potential anticoagulant agent .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S.ClH/c25-19(15-6-8-16(9-7-15)24(26)27)22-20-21-17-10-11-23(13-18(17)28-20)12-14-4-2-1-3-5-14;/h1-9H,10-13H2,(H,21,22,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDGJHBBMBUVLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride |
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